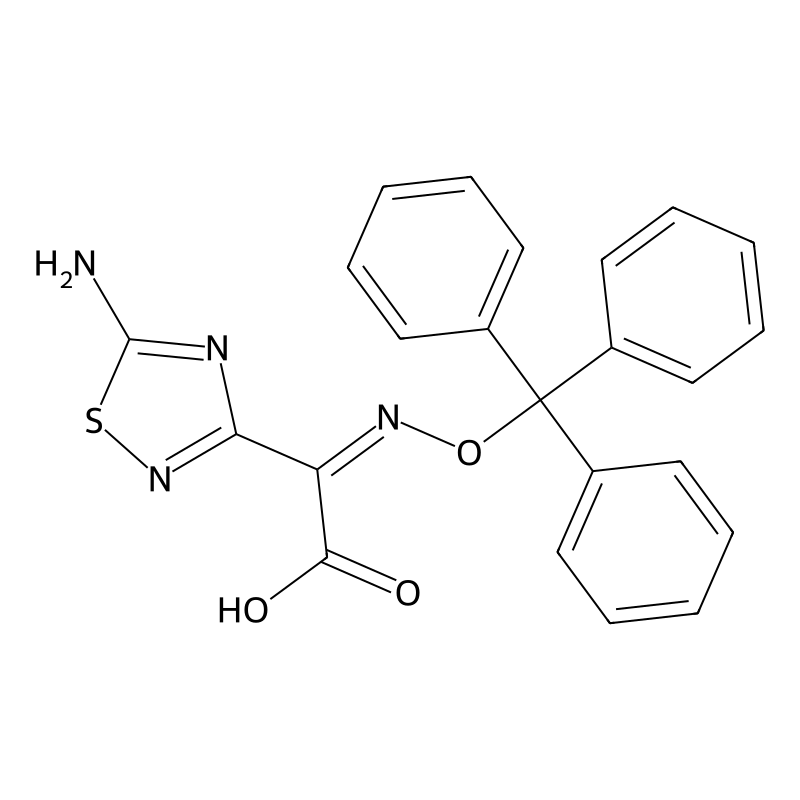

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid is a compound characterized by its unique structural features, including a thiadiazole ring and a trityloxyimino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is C₁₃H₁₃N₅O₃S, and it has a molecular weight of approximately 301.34 g/mol.

- Nucleophilic Substitution: The imino group can participate in nucleophilic substitution reactions, allowing for further derivatization.

- Condensation Reactions: The amino group can react with carbonyl compounds to form imines or other derivatives.

- Hydrolysis: Under acidic or basic conditions, the trityloxy group can be hydrolyzed, leading to the formation of the corresponding hydroxyl derivative.

Research indicates that (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid exhibits significant biological activity, particularly in antibacterial and antifungal assays. Studies have shown that compounds with similar structures often possess potent antimicrobial properties, making this compound a candidate for further pharmacological evaluation .

Several synthesis methods have been developed for (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid:

- One-Pot Multi-component Reaction: This method involves the simultaneous reaction of starting materials under controlled conditions to yield the target compound efficiently.

- Sequential Reactions: Initial formation of the thiadiazole ring followed by functionalization with trityloxyimino groups has been reported as an effective synthetic route .

The primary applications of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid include:

- Antimicrobial Agents: Due to its potential antibacterial properties, it is being explored as a lead compound in the development of new antibiotics.

- Pharmaceutical Research: Its unique structure makes it a valuable candidate for further studies in drug design and development.

Interaction studies have focused on understanding how (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid interacts with biological macromolecules. Preliminary findings suggest that it may bind effectively to bacterial ribosomes, inhibiting protein synthesis and thereby exerting its antimicrobial effects .

This compound shares structural similarities with several other thiadiazole derivatives. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetic acid | 65872-41-5 | 0.96 |

| (Z)-Ethyl 2-(2-Aminothiazol-4-yl)-2-(hydroxyimino)acetate | 64485-82-1 | 0.90 |

| (Z)-2-(2-Aminothiazol-4-yl)-2-(tert-butoxycarbonylmethoxyimino)acetic acid | 74440-02-1 | 0.85 |

| 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride | 66659-20-9 | 0.73 |

Uniqueness

The uniqueness of (Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)acetic acid lies in its combination of a thiadiazole core with a trityloxyimino substituent. This specific arrangement may enhance its biological activity compared to similar compounds lacking these functional groups.